![molecular formula C21H18F3N3O2S2 B284282 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B284282.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and trifluoromethyl ketone.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an amide coupling reaction with 2-(methylthio)aniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
作用機序
The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The thioether linkage may also play a role in its biological activity by facilitating interactions with thiol-containing biomolecules.
類似化合物との比較
Similar Compounds
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(phenyl)acetamide: Lacks the methylthio group, which may affect its biological activity.
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(ethylthio)phenyl)acetamide: Contains an ethylthio group instead of a methylthio group, potentially altering its chemical properties.
Uniqueness
The presence of both the trifluoromethyl and methoxyphenyl groups in 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C21H18F3N3O2S2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H18F3N3O2S2/c1-29-14-9-7-13(8-10-14)16-11-18(21(22,23)24)27-20(26-16)31-12-19(28)25-15-5-3-4-6-17(15)30-2/h3-11H,12H2,1-2H3,(H,25,28) |
InChIキー |
UFJZIPZYWNWNAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


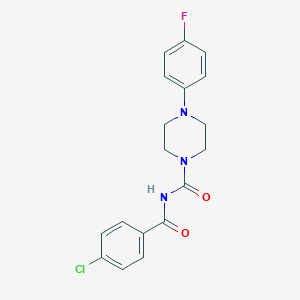
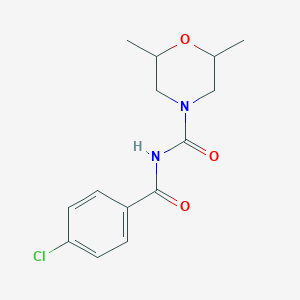
![4-chloro-N-[(3,4-difluorophenyl)carbamoyl]benzamide](/img/structure/B284204.png)
![N-[4-HYDROXY-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)PHENYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B284205.png)
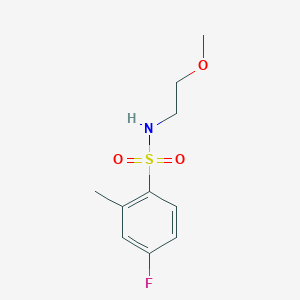
![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)
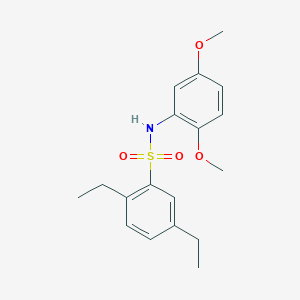
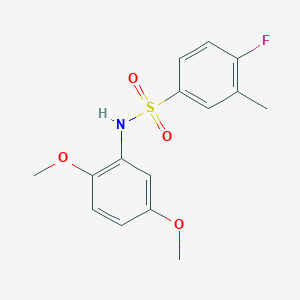
![2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE](/img/structure/B284226.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
